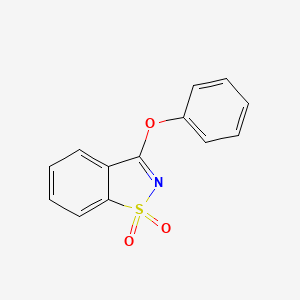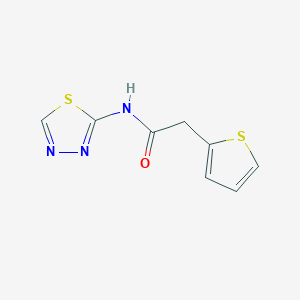
4-acetyl-1-butyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. While the specific compound has not been directly mentioned in the literature, similar compounds have been synthesized and studied for their photophysical, electrochemical properties, and potential applications in various fields.
Synthesis Analysis
The synthesis of similar compounds typically involves a one-pot method combining acetylpyrazine and dimethoxybenzaldehydes, characterized by spectroscopic techniques such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction (Golla et al., 2020). These methods highlight the importance of controlled conditions and specific reagents in achieving the desired molecular structure.
Molecular Structure Analysis
The molecular structure of similar compounds reveals CH⋯N, CH⋯O, and C⋯C aromatic stacking type of intermolecular secondary interactions, leading to supramolecular structures. Hirshfeld surface analysis confirms these interactions, emphasizing the role of molecular geometry in the compound's properties (Golla et al., 2020).
Chemical Reactions and Properties
Compounds of similar structure demonstrate unique reactivity, such as reversible redox reactions, highlighted by electrochemical studies including cyclic voltammetry. These reactions are crucial for understanding the compound's behavior in various chemical environments (Golla et al., 2020).
Physical Properties Analysis
The physical properties, such as solvatochromic effects and hydrogen bonding capabilities, are determined through a combination of spectroscopic analysis and quantum chemical calculations. These studies reveal the compound's interactions with solvents and its potential for forming stable structures through hydrogen bonding (Koleva et al., 2009).
Chemical Properties Analysis
Chemical properties analysis involves evaluating the compound's electron density, charge transfer, and delocalization of electron density through NBO analysis. These properties are critical for understanding the compound's reactivity and stability in chemical reactions (Rawat & Singh, 2014).
Applications De Recherche Scientifique
Organic Synthesis and Material Science
Compounds with structures similar to 4-acetyl-1-butyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one are frequently explored for their utility in organic synthesis and the development of novel materials. For example, the study by Jefford et al. (1984) on the synthesis of 1,2,4-trioxanes from cyclic allylic hydroperoxides demonstrates the versatility of pyrrole derivatives in synthesizing complex organic molecules, which could have implications in drug development and material science Jefford et al., 1984.
Catalysts and Chemical Reactions
The modification of hydroxyl groups and the development of catalysts using compounds with pyrrole structures, as investigated by Corey and Venkateswarlu (1972), suggest that similar compounds could be used in creating efficient catalysts for various chemical reactions Corey & Venkateswarlu, 1972. This includes the development of polymeric catalysts for acylation reactions, highlighting the potential for 4-acetyl-1-butyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in synthesizing new materials or in chemical processing.
Antioxidant Properties and Photophysical Applications
The antioxidant properties of phenolic compounds from walnut kernels, as reported by Zhang et al. (2009), indicate that pyrrole derivatives could have potential applications in the development of antioxidant agents or in food science for preserving organic materials Zhang et al., 2009. Furthermore, the synthesis and photophysical properties of dimethoxyphenyl-pyridines, as explored by Golla et al. (2020), demonstrate the role of pyrrole derivatives in developing materials with specific optical properties, which could be beneficial in electronics or photovoltaic applications Golla et al., 2020.
Propriétés
IUPAC Name |
3-acetyl-1-butyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-5-6-9-19-16(15(11(2)20)17(21)18(19)22)13-8-7-12(23-3)10-14(13)24-4/h7-8,10,16,21H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQKSKYLRZBAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(=C(C1=O)O)C(=O)C)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(N-methyl-L-alanyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5557429.png)

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5557447.png)
![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5557456.png)
![3,3'-[4,4'-biphenyldiylbis(iminomethylylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B5557463.png)
![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)

![2-(1-{2-[2-(2-pyridinyl)ethyl]phenyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5557483.png)
![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)


![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)